molecular formula C13H16N2O3 B13990996 5-(4-Hydroxybutyl)-5-phenylimidazolidine-2,4-dione CAS No. 25860-42-8

5-(4-Hydroxybutyl)-5-phenylimidazolidine-2,4-dione

Cat. No.: B13990996
CAS No.: 25860-42-8
M. Wt: 248.28 g/mol
InChI Key: SEWFSYXRTBCQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Hydroxybutyl)-5-phenylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a hydroxybutyl group and a phenyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxybutyl)-5-phenylimidazolidine-2,4-dione typically involves the reaction of phenylhydrazine with a suitable diketone, followed by cyclization and subsequent functionalization to introduce the hydroxybutyl group. The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxybutyl)-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidazolidine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group may yield butyric acid derivatives, while reduction of the imidazolidine ring can produce various amine derivatives.

Scientific Research Applications

5-(4-Hydroxybutyl)-5-phenylimidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxybutyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxybutyl group may interact with enzymes or receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Hydroxybutyl)-5-phenylimidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxybutyl group provides versatility in chemical modifications, while the phenyl group enhances its interaction with biological targets.

Properties

CAS No.

25860-42-8

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

5-(4-hydroxybutyl)-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C13H16N2O3/c16-9-5-4-8-13(10-6-2-1-3-7-10)11(17)14-12(18)15-13/h1-3,6-7,16H,4-5,8-9H2,(H2,14,15,17,18)

InChI Key

SEWFSYXRTBCQCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.